

Technical Monograph: 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine

CAS No.: 1578216-09-7

Cat. No.: B2780610

[Get Quote](#)

CAS: 219522-68-2 | Molecular Formula: C

H

CIN

S | Molecular Weight: 186.62 g/mol

Executive Summary

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine is a privileged bicyclic heteroaromatic scaffold extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of high-affinity antagonists for adenosine receptors (specifically A

and A

subtypes) and inhibitors of various protein kinases. Its structural utility lies in its dual-reactivity profile: the highly electrophilic 7-chloro position allows for facile nucleophilic aromatic substitution (

), while the 2-amino group provides a handle for acylation or urea formation, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries.

Physicochemical Profile & Datasheet

Note: Experimental physical data for this specific intermediate is often proprietary. The values below represent a consensus of calculated properties and data from close structural analogs.

Property	Value / Description	Note
Appearance	Pale yellow to tan solid	Typical of chlorinated fused pyrimidines.
Solubility	DMSO, DMF (High); Ethanol (Moderate); Water (Low)	Requires polar aprotic solvents for reactions.
pKa (Predicted)	~2.5 (Pyrimidine N), ~10.5 (Amine)	The thiazole ring reduces the basicity of the pyrimidine nitrogens.
LogP (Predicted)	1.12 ± 0.4	Lipophilic enough for CNS penetration in derivatives.
H-Bond Donors	1 (Exocyclic -NH)	Critical for binding pocket interactions (e.g., Asn/Glu residues).
H-Bond Acceptors	4	N-1, N-3, N-thiazole, and the amine nitrogen.

Synthetic Utility & Reactivity

The core value of this molecule is its reactivity. It acts as a "linchpin" scaffold, allowing chemists to install different pharmacophores at orthogonal positions.

3.1 Reactivity Map

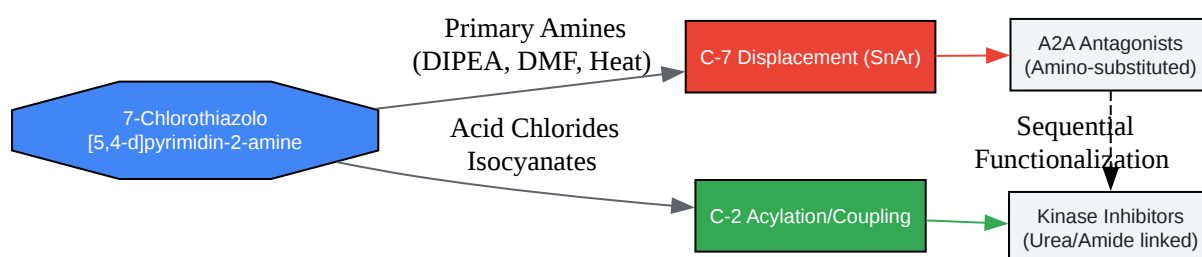
The molecule possesses two distinct reactive centers governed by electronic effects:

- **C-7 Position (Electrophilic):** The pyrimidine ring is electron-deficient. The fusion to the thiazole ring further pulls electron density, making the C-7 chloride an excellent leaving group

for

reactions with amines, thiols, and alkoxides.

- C-2 Position (Nucleophilic): The exocyclic amine is moderately nucleophilic. It typically requires strong electrophiles (acid chlorides, isocyanates) or coupling reagents (HATU/EDC) to react.



[Click to download full resolution via product page](#)

Figure 1: Divergent reactivity profile allowing orthogonal functionalization.

Experimental Protocols

4.1 Synthesis of the Core (The Liu Method)

The most efficient route to this scaffold avoids harsh cyclization conditions by utilizing 4,6-dichloro-5-aminopyrimidine as a precursor. This method, adapted from Liu et al. (J. Org. Chem, 2005), utilizes isothiocyanates to close the thiazole ring.

Protocol:

- Reagents: 4,6-Dichloro-5-aminopyrimidine (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).
- Step 1 (Thiourea Formation): Dissolve the pyrimidine in acetone. Add benzoyl isothiocyanate dropwise at room temperature. Stir for 2-4 hours. The benzoyl-thiourea intermediate often precipitates.
- Step 2 (Cyclization): Treat the intermediate with a base (e.g., K

CO

or NaOEt) in ethanol/methanol. The sulfur attacks the C-6 position, displacing one chloride and closing the thiazole ring.

- Step 3 (Deprotection): Acidic hydrolysis (H

SO

/H

O) removes the benzoyl group, yielding the free 2-amino-7-chlorothiazolo[5,4-d]pyrimidine.

4.2 Standard Procedure: C-7 Displacement (

)

This is the most common reaction performed by medicinal chemists using this scaffold.

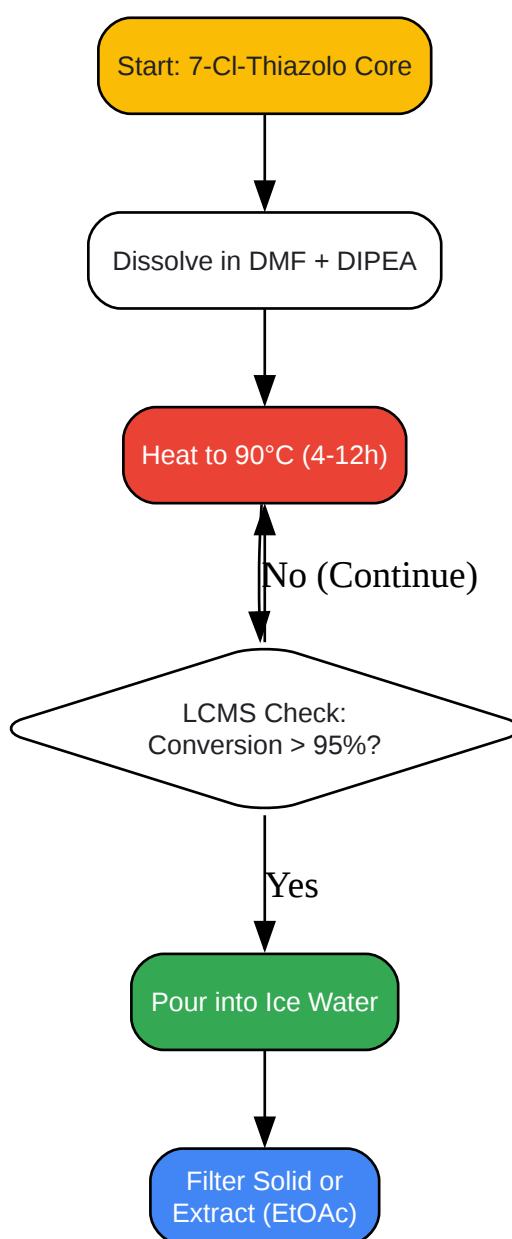
Materials:

- Substrate: **7-Chlorothiazolo[5,4-d]pyrimidin-2-amine** (1.0 eq)
- Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)
- Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
- Solvent: Anhydrous DMF or DMSO (Concentration ~0.1 - 0.2 M)

Workflow:

- Setup: In a dry vial, dissolve the substrate in DMF.
- Addition: Add DIPEA followed by the amine nucleophile.
- Reaction: Heat the mixture to 80–100°C for 4–12 hours.
 - Note: Reaction progress must be monitored by LCMS. The product usually becomes more polar.

- Workup:
 - Option A (Precipitation): Pour the reaction mixture into ice-water (10x volume). Collect the precipitate by filtration.
 - Option B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.
- Purification: Flash column chromatography (MeOH/DCM gradient) is typically required.



[Click to download full resolution via product page](#)

Figure 2: Optimized workflow for nucleophilic aromatic substitution at the C-7 position.

Medicinal Chemistry Applications

The primary biological application of this scaffold is in the antagonism of Adenosine Receptors (ARs).

- Target: Adenosine A

Receptor (GPCR).

- Indication: Parkinson's Disease (PD), Immuno-oncology.

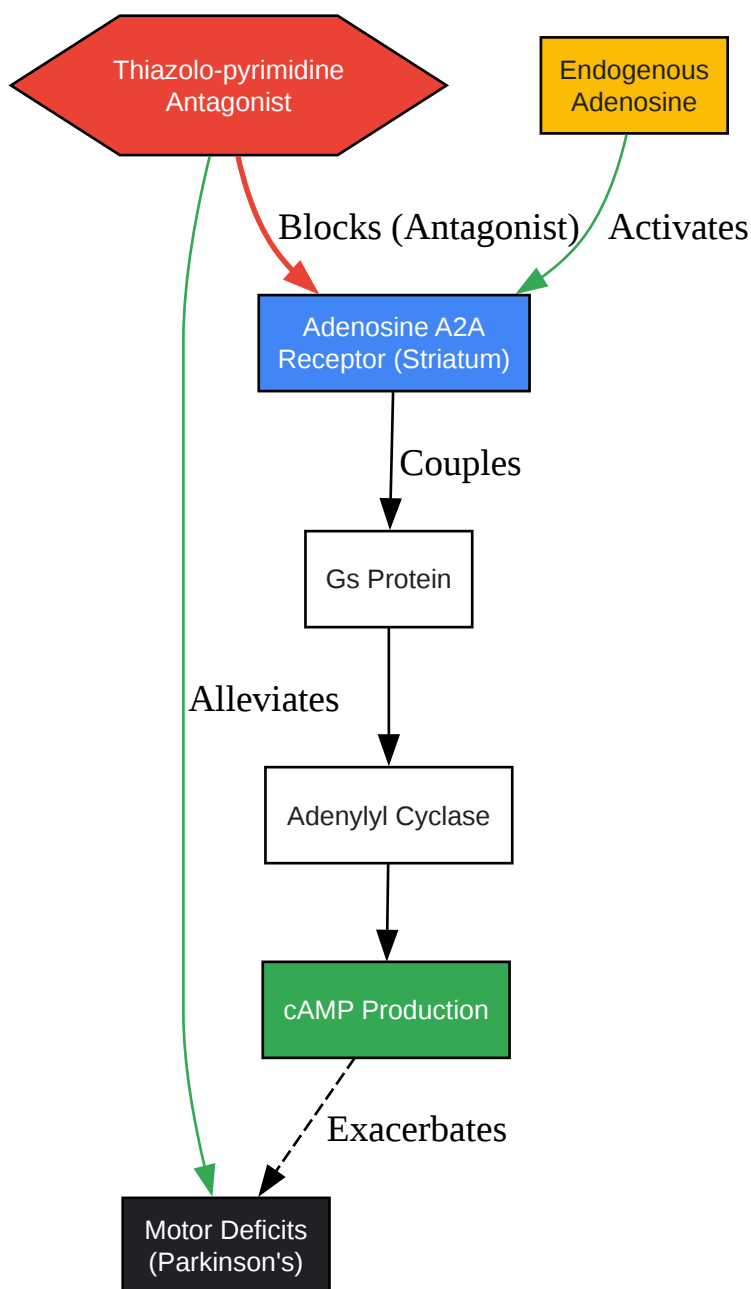
- Mechanism: In PD, A

receptors are co-localized with Dopamine D

receptors in the striatum. Blockade of A

reduces the indirect pathway activity, improving motor function.

- SAR Insight: The furan-2-yl group at the C-2 position (formed via coupling) and a substituted piperazine/amine at C-7 are classic features of potent antagonists like Preladenant.



[Click to download full resolution via product page](#)

Figure 3: Mechanism of Action for A2A receptor antagonism in Parkinson's Disease.

Safety & Handling (EHS)

Based on GHS classifications for analogous chloropyrimidines.

- Signal Word:WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2][3]
 - H335: May cause respiratory irritation.
 - H317: May cause an allergic skin reaction (Sensitizer).[2]
- Handling:
 - Use only in a chemical fume hood.
 - Wear nitrile gloves and safety goggles.[4]
 - Avoid dust formation; the compound may be a potent sensitizer due to the reactive chloro-pyrimidine moiety.

References

- Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines.[1] *The Journal of Organic Chemistry*, 70(24), 10194–10197.[1]
- Varano, F., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. *Bioorganic & Medicinal Chemistry*, 26(14), 3973-3985.
- Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. *Pharmaceuticals*, 14(7), 657.[5]
- PubChem Database. Thiazolo[5,4-d]pyrimidine Core Structure and Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Single-step syntheses of 2-amino-7-chlorothiazolo\[5,4-d\]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [3. fishersci.com \[fishersci.com\]](#)
- [4. api.henkeldx.com \[api.henkeldx.com\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2780610/docs#technical-monograph-7-chlorothiazolo-5-4-d-pyrimidin-2-amine\]](https://www.benchchem.com/product/b2780610/docs#technical-monograph-7-chlorothiazolo-5-4-d-pyrimidin-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check